molecular formula C23H34O4 B2758894 1-{1-hydroxy-9a,11a-dimethyl-1,2,3,3a,3b,4,6,8,9,9a,9b,10,11,11a-tetradecahydrospiro[cyclopenta[a]phenanthrene-7,2'-[1,3]dioxolan]-1-yl}ethan-1-one CAS No. 68550-64-1

1-{1-hydroxy-9a,11a-dimethyl-1,2,3,3a,3b,4,6,8,9,9a,9b,10,11,11a-tetradecahydrospiro[cyclopenta[a]phenanthrene-7,2'-[1,3]dioxolan]-1-yl}ethan-1-one

Cat. No.: B2758894
CAS No.: 68550-64-1
M. Wt: 374.521
InChI Key: JTZTZZVWEJMKLI-UHFFFAOYSA-N
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Description

1-(17-Hydroxy-10,13-dimethyl-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrospiro[cyclopenta[a]phenanthrene-3,2’-[1,3]dioxolan]-17-yl)ethanone is a complex organic compound with a unique spirocyclic structure. This compound is notable for its intricate molecular architecture, which includes a spiro[cyclopenta[a]phenanthrene] core fused with a dioxolane ring. The presence of multiple chiral centers and functional groups makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(17-Hydroxy-10,13-dimethyl-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrospiro[cyclopenta[a]phenanthrene-3,2’-[1,3]dioxolan]-17-yl)ethanone typically involves multiple steps, starting from simpler precursors. The key steps include:

    Formation of the cyclopenta[a]phenanthrene core: This can be achieved through a series of cyclization reactions involving appropriate starting materials.

    Introduction of the dioxolane ring: This step involves the reaction of the cyclopenta[a]phenanthrene derivative with ethylene glycol in the presence of an acid catalyst to form the spirocyclic dioxolane ring.

    Functional group modifications:

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(17-Hydroxy-10,13-dimethyl-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrospiro[cyclopenta[a]phenanthrene-3,2’-[1,3]dioxolan]-17-yl)ethanone undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The ethanone group can be reduced to form an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions at the spirocyclic carbon atoms.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(17-Hydroxy-10,13-dimethyl-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrospiro[cyclopenta[a]phenanthrene-3,2’-[1,3]dioxolan]-17-yl)ethanone has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying spirocyclic structures and their reactivity.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of complex organic molecules and as a precursor for the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(17-Hydroxy-10,13-dimethyl-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrospiro[cyclopenta[a]phenanthrene-3,2’-[1,3]dioxolan]-17-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to receptors: Interacting with specific receptors on the cell surface or within the cell to modulate signaling pathways.

    Enzyme inhibition: Inhibiting the activity of enzymes involved in key metabolic processes.

    Gene expression modulation: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

    17-Hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one: A structurally related compound with similar biological activities.

    17-Hydroxy-10,13-dimethyl-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrospiro[cyclopenta[a]phenanthrene-3,2’-[1,3]dioxolane]-17-carbonitrile: Another spirocyclic compound with a different functional group.

Uniqueness: 1-(17-Hydroxy-10,13-dimethyl-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrospiro[cyclopenta[a]phenanthrene-3,2’-[1,3]dioxolan]-17-yl)ethanone is unique due to its specific spirocyclic structure and the presence of both hydroxy and ethanone functional groups. This combination of features contributes to its distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

1-(17'-hydroxy-10',13'-dimethylspiro[1,3-dioxolane-2,3'-2,4,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-17'-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34O4/c1-15(24)23(25)9-7-19-17-5-4-16-14-22(26-12-13-27-22)11-10-20(16,2)18(17)6-8-21(19,23)3/h4,17-19,25H,5-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTZTZZVWEJMKLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2CC=C4C3(CCC5(C4)OCCO5)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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